ethyl 5-[(4-methoxybenzyl)sulfamoyl]-1H-pyrazole-4-carboxylate
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Overview
Description
ETHYL 5-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfamoyl group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methoxybenzylamine with ethyl 4-chloro-1H-pyrazole-5-carboxylate in the presence of a base to form the intermediate product. This intermediate is then treated with sulfamoyl chloride under controlled conditions to yield the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
ETHYL 5-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL 5-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-METHYL-5-SULFAMOYL-1H-PYRAZOLE-4-CARBOXYLATE: Similar structure but lacks the methoxyphenyl group.
METHYL 5-(AMINOSULFONYL)-3-CHLORO-1-METHYL-1H-PYRAZOLE-4-CARBOXYLATE: Contains a chloro group instead of the methoxyphenyl group
Uniqueness
The presence of the methoxyphenyl group in ETHYL 5-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C14H17N3O5S |
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Molecular Weight |
339.37 g/mol |
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O5S/c1-3-22-14(18)12-9-15-17-13(12)23(19,20)16-8-10-4-6-11(21-2)7-5-10/h4-7,9,16H,3,8H2,1-2H3,(H,15,17) |
InChI Key |
RQTQCKDTHQMYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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